5-(4-Carboxyphenyl)-3-chlorophenol, 95%
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Overview
Description
5-(4-Carboxyphenyl)-3-chlorophenol (5-CP-3-CP), also known as 5-chloro-4-carboxy-phenol, is a synthetic compound with a molecular weight of 203.55 g/mol. It is a white crystalline solid with a melting point of 109-111 °C and a boiling point of 303 °C. 5-CP-3-CP is a highly soluble compound in water, alcohol, and other organic solvents. It is used in a wide variety of applications in the laboratory and in industry, including as a reagent in organic synthesis, as a catalyst, as an antioxidant, and as an anti-corrosive agent.
Mechanism of Action
The mechanism of action of 5-CP-3-CP is not completely understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals, which are highly reactive molecules that can cause damage to cells and tissues. It is also believed that the compound may act as an anti-corrosive agent by forming a protective layer on metal surfaces.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CP-3-CP are not fully understood. However, it is believed that the compound may have anti-inflammatory and anti-microbial effects. It has also been suggested that the compound may have anti-cancer effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-CP-3-CP in laboratory experiments include its availability, low cost, and ease of use. The compound is widely available and can be easily synthesized from readily available chemicals. It is also relatively inexpensive and can be used in a variety of laboratory applications. However, the compound is not very stable and can degrade over time.
Future Directions
The potential future applications of 5-CP-3-CP are numerous. It could be used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It could also be used as an antioxidant and anti-corrosive agent in industrial applications. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, it could be used as a catalyst in the synthesis of other compounds, such as dyes and pigments.
Synthesis Methods
The synthesis of 5-CP-3-CP is achieved through a two-step process. The first step involves the reaction of 4-chlorophenol and sodium nitrite in the presence of acetic acid. The second step involves the reaction of the resulting 4-chloro-3-nitrophenol with sodium hydroxide and acetic acid. The final product is a white crystalline solid with a melting point of 109-111 °C and a boiling point of 303 °C.
Scientific Research Applications
5-CP-3-CP has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst, as an antioxidant, and as an anti-corrosive agent. It has been used to synthesize a number of organic compounds, including 4-chloro-3-nitrophenol and 4-chloro-3-hydroxybenzoic acid. It has also been used as a catalyst in the synthesis of polymers and in the synthesis of a variety of pharmaceuticals.
properties
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXDVALZCNWCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685961 |
Source
|
Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-71-4 |
Source
|
Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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